molecular formula C22H21BrFN3O B2995788 (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326899-35-7

(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Katalognummer: B2995788
CAS-Nummer: 1326899-35-7
Molekulargewicht: 442.332
InChI-Schlüssel: GGCLTJFCWKUCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” is a quinoline derivative featuring a piperidinyl methanone group at position 3 of the quinoline core. The structure includes a 6-fluoro substituent on the quinoline ring and a 2-bromo-4-methylphenylamino group at position 3.

Eigenschaften

IUPAC Name

[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLTJFCWKUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , also known by its CAS number 1359401-53-8, belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrFN3OC_{21}H_{19}BrFN_3O with a molecular weight of approximately 428.3 g/mol. The structure includes a quinoline core with a bromo group and a piperidine moiety, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC21H19BrFN3OC_{21}H_{19}BrFN_3O
Molecular Weight428.3 g/mol
CAS Number1359401-53-8

Quinoline derivatives often exhibit their biological activity through interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound may involve:

  • Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. For instance, compounds structurally similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various quinoline derivatives for antimicrobial activity, revealing that modifications such as halogen substitutions (e.g., bromo groups) significantly enhance activity against resistant bacterial strains .
  • Anticancer Efficacy : Another study focused on the anticancer potential of quinoline derivatives, noting that compounds with similar structural features effectively inhibited cell proliferation in several cancer cell lines .
  • Pharmacological Profile : A pharmacological assessment highlighted the potential of quinoline-based compounds to act as dual-action agents—targeting both microbial infections and cancer cells simultaneously.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs, primarily in its quinoline core and piperidinyl methanone group. Key comparisons include:

  • “(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): This analog differs in the substitution pattern on the phenyl ring (4-bromo-3-methyl vs. 2-bromo-4-methyl).
  • “(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” (): Replacing bromine with a second methyl group eliminates halogen-mediated interactions (e.g., dipole-dipole, halogen bonding) but increases hydrophobicity. Such modifications could reduce target affinity in halogen-dependent systems while improving membrane permeability .
  • Tetrahydroimidazo[1,2-a]pyridine derivatives (): While distinct in core structure, these compounds retain the piperidinyl methanone group. The imidazo-pyridine scaffold may confer different electronic properties or binding modes compared to quinoline-based analogs .

Physicochemical Properties

Predicted properties based on structural features (e.g., molecular weight, logP) highlight key differences:

Compound Molecular Weight (g/mol) Halogen Content Predicted logP
Target Compound (2-Bromo-4-methylphenyl) ~443.3 Br, F ~3.8
(2,4-Dimethylphenyl) ~379.4 F ~3.2
(4-Bromo-3-methylphenyl) ~443.3 Br, F ~3.7

The bromine atom in the target compound increases molecular weight and lipophilicity (logP) compared to the dimethyl analog, which may enhance tissue penetration but reduce aqueous solubility .

Computational Similarity Analysis

Using binary similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.65–0.75) to its analogs in and , driven by shared quinoline and piperidine motifs. Greater divergence arises from substituent differences, particularly halogen placement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.